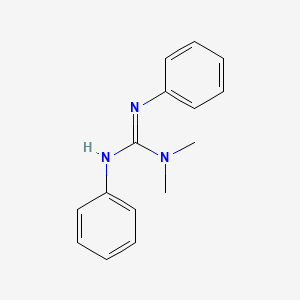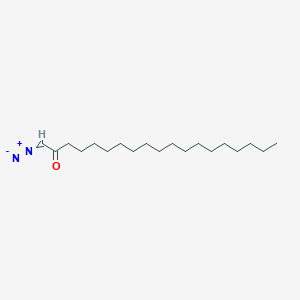
1-Diazoniononadec-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazoniononadec-1-en-2-olate is a unique organic compound characterized by its enolate structure Enolates are formed by the deprotonation of the alpha-carbon adjacent to a carbonyl group, resulting in a resonance-stabilized anion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diazoniononadec-1-en-2-olate can be synthesized through the deprotonation of a suitable precursor, such as a nonadec-1-en-2-one, using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) . The reaction typically occurs at low temperatures to ensure the stability of the enolate ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deprotonation reactions using automated systems to control temperature and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Diazoniononadec-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The enolate can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate back to its precursor ketone or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like LDA or NaH.
Major Products: The major products formed from these reactions include substituted enolates, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diazoniononadec-1-en-2-olate has several applications in scientific research:
Biology: Enolates like this compound are studied for their potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of enolate derivatives in drug development.
Industry: Enolates are used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Diazoniononadec-1-en-2-olate involves its role as a nucleophile. The enolate ion attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The resonance stabilization of the enolate ion allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Diazoniononadec-1-en-2-olate: shares similarities with other enolates, such as acetylacetone enolate and ethyl acetoacetate enolate.
Uniqueness: The uniqueness of this compound lies in its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain enolates.
Comparison:
Stability: Longer-chain enolates like this compound may exhibit different stability and reactivity profiles compared to shorter-chain enolates.
Reactivity: The reactivity of enolates is influenced by the nature of the substituents on the alpha-carbon and the overall structure of the molecule.
Properties
CAS No. |
79196-27-3 |
|---|---|
Molecular Formula |
C19H36N2O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-diazononadecan-2-one |
InChI |
InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h18H,2-17H2,1H3 |
InChI Key |
FVMOKVIPBTVATC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
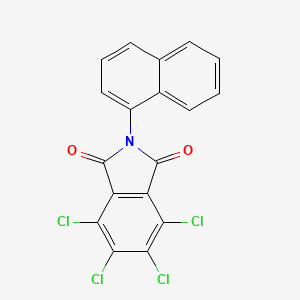
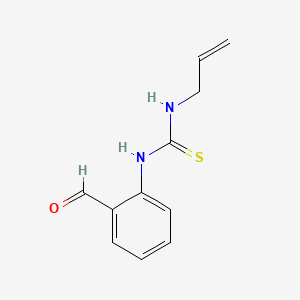
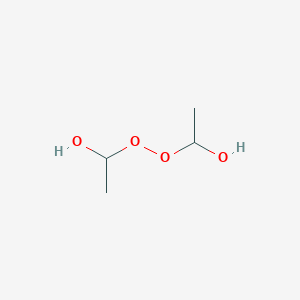
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
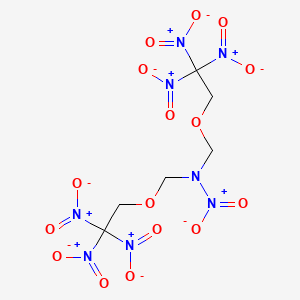
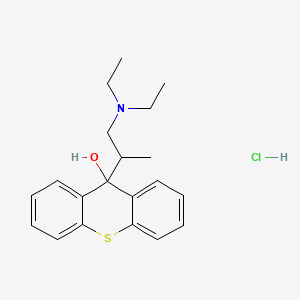
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
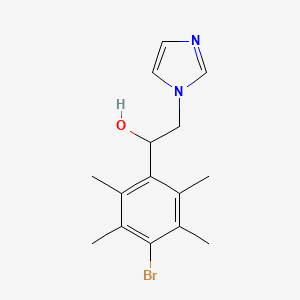

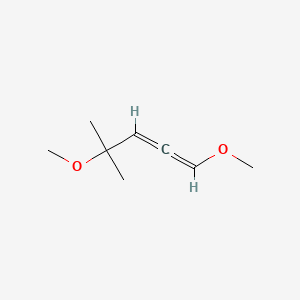
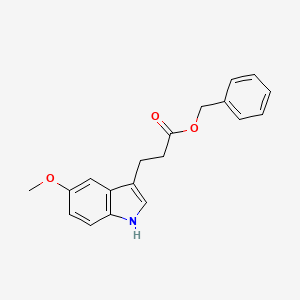
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
